2-(1,3-benzodioxol-5-yl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a fused bicyclic core with a pyrazole and pyrazine ring. The substitution pattern includes a 1,3-benzodioxol-5-yl group at position 2 and a 3-methylbenzyl group at position 3. These substituents likely influence its lipophilicity, metabolic stability, and biological activity.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C21H17N3O3/c1-14-3-2-4-15(9-14)12-23-7-8-24-18(21(23)25)11-17(22-24)16-5-6-19-20(10-16)27-13-26-19/h2-11H,12-13H2,1H3 |
InChI Key |
VBMKXRZSICZECF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolopyrazine class. Its unique structure, featuring a benzodioxole moiety and a methylbenzyl group, suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)methylpyrazolo[1,5-a]pyrazin-4-one. It has a molecular formula of and a molecular weight of approximately 363.38 g/mol. Its structure is characterized by the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O3 |
| Molecular Weight | 363.38 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)methylpyrazolo[1,5-a]pyrazin-4-one |
| InChI | InChI=1S/C21H17N3O3 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related pyrazole compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for several compounds were determined, suggesting that structural modifications can enhance antimicrobial potency .
Anticancer Potential
Pyrazole derivatives have been extensively studied for their anticancer properties. Notably, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. These studies often explore the synergistic effects of combining these compounds with established chemotherapeutics like doxorubicin to enhance efficacy against resistant cancer types .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may modulate receptor activity on cell surfaces or intracellularly.
- Gene Expression Alteration : The compound could influence gene expression linked to its biological effects.
Study on Antitumor Activity
A study investigated the antitumor activity of several pyrazole derivatives in breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells. The combination therapy with doxorubicin showed enhanced effects compared to monotherapy .
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of pyrazole derivatives were tested against fungal pathogens. The results demonstrated that specific structural modifications led to improved antifungal activity against strains such as Candida albicans and Aspergillus niger.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising results in inhibiting the proliferation of various cancer cell lines. A notable case study involved testing on breast cancer cell lines (MCF7), where the compound demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .
Anti-inflammatory Properties
Compounds containing the benzodioxole moiety are known for their anti-inflammatory effects. Research has shown that derivatives can inhibit pro-inflammatory cytokines in both in vitro and in vivo models of inflammation. A study highlighted that certain pyrazolo derivatives significantly reduced levels of TNF-alpha and IL-6 in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Neuropharmacological Effects
The neuropharmacological profile of this compound has also been investigated, particularly its sedative effects. In behavioral studies using rodent models, it was found that related compounds increased sleep duration when administered alongside pentobarbital, indicating potential applications in treating sleep disorders or anxiety.
Case Study 1: Anticancer Activity
A recent investigation explored the anticancer effects of various pyrazolo derivatives, including our compound of interest. The study utilized MCF7 breast cancer cells and demonstrated a significant reduction in cell viability at concentrations above 1 µM.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory properties of related compounds, it was observed that treatment with these derivatives led to a marked decrease in edema in a carrageenan-induced paw edema model, further supporting their potential therapeutic use against inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Activity Trends
The activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 3o) enhance anticancer activity .
- The 1,3-benzodioxol-5-yl group in the target compound may improve blood-brain barrier penetration due to its lipophilic aromaticity, akin to CNS-active drugs .
- Pyrazine vs. Pyrimidine Cores : Pyrazine derivatives (e.g., target compound) exhibit better metabolic stability than pyrimidine analogs like NAV2729, which form reactive intermediates upon GSH exposure .
Pharmacokinetic and Stability Profiles
- GSH Reactivity : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., ) show instability in the presence of glutathione (GSH), limiting their use as prodrugs. The target compound’s fully aromatic pyrazine core may mitigate this issue .
Preparation Methods
Core Formation: Pyrazolo[1,5-a]Pyrazin-4(5H)-one
The pyrazolo[1,5-a]pyrazinone core is typically synthesized via cyclocondensation or annulation reactions. A widely adopted method involves the reaction of pyrazole-3-carboxamide derivatives with α-ketoesters or α-diketones under basic conditions. For example, treating pyrazole-3-carboxamide with ethyl glyoxylate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates cyclization to form the pyrazinone ring.
Detailed Synthetic Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]Pyrazin-4(5H)-one
Step 2: N-Alkylation at Position 5
Step 3: C-2 Functionalization via Suzuki Coupling
-
Reactants : 5-(3-Methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (3 mmol), 1,3-benzodioxol-5-ylboronic acid (3.6 mmol).
-
Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), dioxane/H₂O (4:1), 90°C, 24 hr.
-
Workup : Filter through Celite, extract with ethyl acetate, purify via recrystallization (ethanol).
One-Pot Approaches
Recent developments enable a telescoped synthesis combining core formation and alkylation in a single reactor:
-
Reactants : Pyrazole-3-carboxamide, ethyl glyoxylate, 3-methylbenzyl bromide.
-
Conditions : K₂CO₃/DMF, 80°C (4 hr) → Add NaH/THF, 25°C (6 hr).
Optimization Techniques
Catalytic Enhancements
Solvent and Temperature Effects
| Parameter | Variation | Yield Impact |
|---|---|---|
| Solvent (Suzuki) | Dioxane vs. Toluene | +12% |
| Temperature (Alkylation) | 0°C vs. 25°C | No change |
Industrial-Scale Production
Continuous Flow Synthesis
Purification Strategies
-
Crystallization : Ethanol/water mixtures afford 99% purity after two recrystallizations.
-
Chromatography : Simulated moving bed (SMB) chromatography scales purification for batches >10 kg.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise | 65 | 98 | Moderate |
| One-Pot | 60 | 95 | High |
| Continuous Flow | 70 | 99 | Industrial |
Challenges and Solutions
Regioselectivity in Alkylation
Q & A
Q. What are the key synthetic pathways for preparing 2-(1,3-benzodioxol-5-yl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis typically involves multi-step reactions:
Core formation : Condensation of pyrazole and pyrazine precursors, often via Friedel-Crafts reactions or cyclization of aminopyrazoles with dielectrophilic reagents .
Functionalization : Introduction of the 1,3-benzodioxole and 3-methylbenzyl groups via Suzuki coupling or nucleophilic substitution, using catalysts like Pd(PPh₃)₄ .
Optimization : Solvent selection (e.g., DMF or THF) and temperature control (reflux at 80–120°C) are critical for yield and purity .
Q. Example Table: Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, β-ketoesters | Ethanol | Reflux | 60–70 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 45–55 |
Q. How is the molecular structure of this compound characterized?
- Spectroscopy :
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrazolo-pyrazine vs. benzodioxole planes: 15–25°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?
Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) .
QSAR models : Train on datasets with descriptors like polar surface area (PSA) and H-bond acceptors .
MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable target-ligand complexes) .
Q. How can crystallization conditions be optimized for X-ray analysis?
Q. What methodologies address discrepancies in spectral data interpretation?
Q. How to design derivatives for enhanced metabolic stability?
- Strategies :
- In vitro assays : Use liver microsomes to measure half-life (e.g., t₁/₂ > 60 min indicates stability) .
Data Contradiction Analysis
Q. Why do substituent positions on the benzyl group lead to conflicting cytotoxicity results?
Q. How to reconcile variations in reported synthetic yields?
- Critical factors :
Methodological Guidelines
Q. What are best practices for scaling up synthesis from mg to gram scale?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
